molecular formula C9H12ClNO B11905595 1,2,3,4-Tetrahydroquinolin-4-ol hydrochloride

1,2,3,4-Tetrahydroquinolin-4-ol hydrochloride

Cat. No.: B11905595
M. Wt: 185.65 g/mol
InChI Key: AYZOELVHJSNQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydroquinolin-4-ol hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound has a molecular formula of C9H11NO·HCl and is often used in various chemical and pharmaceutical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinolin-4-ol hydrochloride can be synthesized through several methods. One common method involves the reduction of quinoline derivatives. For instance, the reduction of 4-hydroxyquinoline using sodium borohydride in the presence of hydrochloric acid can yield this compound . Another method involves the cyclization of appropriate precursors under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinolin-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, fully saturated quinoline compounds, and substituted tetrahydroquinolines .

Scientific Research Applications

1,2,3,4-Tetrahydroquinolin-4-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinolin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxyl group at the 4-position, which imparts distinct chemical and biological properties. This functional group allows for various chemical modifications and enhances its potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinolin-4-ol;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c11-9-5-6-10-8-4-2-1-3-7(8)9;/h1-4,9-11H,5-6H2;1H

InChI Key

AYZOELVHJSNQIZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC=C2C1O.Cl

Origin of Product

United States

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